molecular formula C8H4BrF3N2 B1361761 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile CAS No. 1000571-53-8

2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile

Cat. No. B1361761
CAS RN: 1000571-53-8
M. Wt: 265.03 g/mol
InChI Key: QMUIRDSEOUGZIP-UHFFFAOYSA-N
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Description

“2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile” is a chemical compound with the CAS Number: 1000571-53-8 . It has a molecular weight of 265.03 and its molecular formula is C8H4BrF3N2 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at 2-8°C .


Molecular Structure Analysis

The InChI code for “2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile” is 1S/C8H4BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile” is a solid substance . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Synthesis and Production Processes

Efficient Synthetic Processes : Research has developed an efficient, non-chromatographic process for the production of derivatives of 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile, highlighting its application in large-scale synthesis. Specifically, this process has been used for the multihundred gram production of 4,5-diamino-2-(trifluoromethyl)benzonitrile and 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine with high purity and yield, demonstrating its industrial scalability and applicability in producing complex fluorinated compounds (Li et al., 2009).

Applications in Material Science

Polymer Solar Cells Enhancement : A derivative of 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile, specifically 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been utilized as an additive in polymer solar cells. The inclusion of ATMB significantly increased the power conversion efficiency of the solar cells by enhancing the ordering of P3HT chains, which led to improved absorbance, larger crystal size of P3HT, and enhanced hole mobility. This demonstrates the compound's potential in improving the efficiency of photovoltaic devices (Jeong et al., 2011).

Contributions to Organic Chemistry Research

Steric Pressure Studies : The compound has been involved in studies exploring the relay propagation of crowding, specifically examining the trifluoromethyl group's role as both an emitter and transmitter of steric pressure. This research provides insights into the complex interactions and effects of substituents on molecular behavior, enhancing our understanding of steric effects in organic molecules (Schlosser et al., 2006).

Safety And Hazards

The safety information for “2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

2-amino-5-bromo-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUIRDSEOUGZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile

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